4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-N~5~-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~5~-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring.
Amidation: Coupling of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.
Introduction of the piperidyl group: This step involves the reaction of the intermediate with 1-isopropyl-4-piperidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~5~-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxide.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole-5-carboxamide: Lacks the piperidyl group.
1-Isopropyl-4-piperidyl-1H-pyrazole-5-carboxamide: Lacks the chlorine atom.
4-Chloro-N~5~-(1-isopropyl-4-piperidyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group.
Uniqueness
4-CHLORO-N~5~-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of all these functional groups, which may contribute to its distinct chemical and biological properties. The combination of the chlorine atom, piperidyl group, and methyl group in the pyrazole ring can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H21ClN4O |
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Molecular Weight |
284.78 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H21ClN4O/c1-9(2)18-6-4-10(5-7-18)16-13(19)12-11(14)8-15-17(12)3/h8-10H,4-7H2,1-3H3,(H,16,19) |
InChI Key |
OTFHBBCVOHOAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C=NN2C)Cl |
Origin of Product |
United States |
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